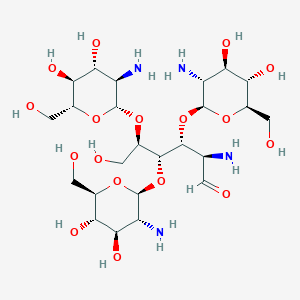
2-Thiophen-2-yl-4-quinolinecarboxylic acid (2-oxo-3-oxolanyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-thiophen-2-yl-4-quinolinecarboxylic acid (2-oxo-3-oxolanyl) ester is a member of quinolines.
Scientific Research Applications
Synthetic Applications and Biological Activities Research on pyrimido[4,5-b]quinolines, a structurally related group, emphasizes the synthetic versatility of quinoline derivatives. These compounds are synthesized from barbituric acids, showing potential for significant therapeutic importance due to their biological activities (R. Nandha Kumar et al., 2001). Such compounds are integral to the development of new drugs targeting various diseases.
Anticorrosive Properties Quinoline derivatives, including those structurally related to 2-Thiophen-2-yl-4-quinolinecarboxylic acid (2-oxo-3-oxolanyl) ester, have been found to exhibit anticorrosive properties. These compounds form stable chelating complexes with metal surfaces, indicating their potential use in materials science and engineering to enhance the durability of metals (C. Verma et al., 2020).
Biotechnological and Pharmaceutical Insights Carboxylic ester hydrolases, enzymes that catalyze the hydrolysis of carboxylic esters, have been extensively studied for their roles in drug metabolism and the bioconversion of esters into valuable chemical products. This research is relevant for understanding how compounds like 2-Thiophen-2-yl-4-quinolinecarboxylic acid (2-oxo-3-oxolanyl) ester could be metabolized or transformed in biological systems or biotechnological applications (C. Oh et al., 2019).
Optoelectronic Applications Functionalized quinazolines and pyrimidines, which share a heterocyclic core with 2-Thiophen-2-yl-4-quinolinecarboxylic acid (2-oxo-3-oxolanyl) ester, are explored for their applications in optoelectronics. These compounds, due to their electronic properties, are candidates for use in luminescent materials, photoelectric conversion elements, and organic light-emitting diodes (G. Lipunova et al., 2018).
properties
Product Name |
2-Thiophen-2-yl-4-quinolinecarboxylic acid (2-oxo-3-oxolanyl) ester |
|---|---|
Molecular Formula |
C18H13NO4S |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
(2-oxooxolan-3-yl) 2-thiophen-2-ylquinoline-4-carboxylate |
InChI |
InChI=1S/C18H13NO4S/c20-17(23-15-7-8-22-18(15)21)12-10-14(16-6-3-9-24-16)19-13-5-2-1-4-11(12)13/h1-6,9-10,15H,7-8H2 |
InChI Key |
QHHRGGYLVVFJCP-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)C1OC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2R)-2-amino-3-[(2-amino-2-carboxyethyl)disulfanyl]propanoic acid;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid](/img/structure/B1227777.png)



![Methyl 1,8,14a-trihydroxy-11-[(4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl)amino]-6a-methoxy-3-methyl-7,9,12,14-tetraoxo-5,6-dihydrobenzo[a]tetracene-2-carboxylate](/img/structure/B1227782.png)
![[4-(6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenyl]methyl 2,6-dimethyl-5-nitro-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B1227783.png)

![N-(4-acetylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide](/img/structure/B1227786.png)




